molecular formula C9H5BrOS B3373721 3-Bromo-1-benzothiophene-6-carbaldehyde CAS No. 10135-02-1

3-Bromo-1-benzothiophene-6-carbaldehyde

Cat. No.: B3373721
CAS No.: 10135-02-1
M. Wt: 241.11
InChI Key: HYAFDAJACJBSBO-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene-6-carbaldehyde is an organic compound with the molecular formula C9H5BrOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The presence of a bromine atom at the third position and an aldehyde group at the sixth position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzothiophene-6-carbaldehyde typically involves the bromination of benzothiophene followed by formylation. One common method includes:

    Bromination: Benzothiophene is treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the third position.

    Formylation: The brominated product is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the sixth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the bromination and formylation steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzothiophene-6-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 3-substituted benzothiophene derivatives.

    Oxidation: Conversion to 3-Bromo-1-benzothiophene-6-carboxylic acid.

    Reduction: Formation of 3-Bromo-1-benzothiophene-6-methanol.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

3-Bromo-1-benzothiophene-6-carbaldehyde is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As a precursor for drugs targeting specific biological pathways.

    Industry: In the production of materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The bromine atom and aldehyde group allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, making it useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-benzothiophene-6-carbaldehyde
  • 3-Iodo-1-benzothiophene-6-carbaldehyde
  • 3-Fluoro-1-benzothiophene-6-carbaldehyde

Uniqueness

3-Bromo-1-benzothiophene-6-carbaldehyde is unique due to the specific reactivity of the bromine atom, which can be selectively substituted under mild conditions. This makes it a versatile intermediate for synthesizing a wide range of derivatives.

Properties

IUPAC Name

3-bromo-1-benzothiophene-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFDAJACJBSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271762
Record name 3-Bromobenzo[b]thiophene-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10135-02-1
Record name 3-Bromobenzo[b]thiophene-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10135-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzo[b]thiophene-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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